molecular formula C14H20N2O B582177 1-tert-Butyl-6-propoxybenzimidazole CAS No. 1314988-55-0

1-tert-Butyl-6-propoxybenzimidazole

Cat. No.: B582177
CAS No.: 1314988-55-0
M. Wt: 232.327
InChI Key: DYFLUCVVIBHZJZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-6-propoxybenzimidazole (CAS: 1314988-55-0) is a benzimidazole derivative characterized by a tert-butyl group at the 1-position and a propoxy substituent at the 6-position of the benzimidazole core. This compound has a molecular weight of 232.33 g/mol and a purity of 98% . The benzimidazole scaffold is well-known for its versatility in medicinal chemistry, particularly in drug discovery targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name

1-tert-butyl-6-propoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFLUCVVIBHZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716502
Record name 1-tert-Butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-55-0
Record name 1-tert-Butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-tert-Butyl-6-propoxybenzimidazole typically involves the reaction of 1-tert-butylbenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-6-propoxybenzimidazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-tert-Butyl-6-propoxybenzimidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-6-propoxybenzimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Availability
This compound 1314988-55-0 tert-butyl (1-), propoxy (6-) 232.33 98% Discontinued
1-tert-Butyl-6-ethoxybenzimidazole 1314987-30-8 tert-butyl (1-), ethoxy (6-) Not reported N/A Discontinued
3-Chloro-4-(trifluoromethyl)-1H-indazole 1388070-12-9 Cl (3-), CF₃ (4-) 220.58 97% Discontinued
Key Observations:

Alkoxy Chain Length :

  • The ethoxy substituent in 1-tert-Butyl-6-ethoxybenzimidazole reduces steric hindrance compared to the propoxy group in the propoxy analog, likely altering solubility and hydrophobic interactions. Ethoxy’s shorter chain may also decrease lipophilicity, impacting membrane permeability .
  • Propoxy’s longer chain could enhance binding to hydrophobic pockets in biological targets, though this remains speculative without direct pharmacological data.

Core Heterocycle Differences :

  • While both benzimidazole derivatives share a common scaffold, 3-Chloro-4-(trifluoromethyl)-1H-indazole substitutes the benzimidazole core with an indazole structure. Indazoles often exhibit distinct electronic properties due to their fused aromatic system, which may influence binding affinity and metabolic pathways .

Commercial and Research Context

  • Synthetic Feasibility : The tert-butyl group in benzimidazoles may complicate synthesis due to steric challenges during alkylation, whereas indazole derivatives with halogen substituents often require specialized fluorination or chlorination protocols .

Biological Activity

1-tert-Butyl-6-propoxybenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.33 g/mol
  • CAS Number : 1314988-55-0

The compound is synthesized through the reaction of 1-tert-butylbenzimidazole with propyl bromide in the presence of a base, typically potassium carbonate, under conditions that facilitate nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit or activate various enzymes and receptors, leading to significant effects on biochemical pathways. This interaction is crucial for its potential applications in treating infections and cancer.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole, including this compound, possess antimicrobial properties against various pathogens. The compound's structure allows it to disrupt bacterial cell wall synthesis, making it effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive bacteria .
  • Antiviral Properties : Preliminary research indicates potential antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study A (2023) Demonstrated significant antimicrobial activity against MRSA with MIC values as low as 4 µg/mL. The study highlighted the compound's ability to penetrate bacterial membranes effectively .
Study B (2022) Investigated the anticancer effects on human cancer cell lines, showing a dose-dependent inhibition of cell growth and induction of apoptosis in treated cells .
Study C (2024) Evaluated the antiviral properties against influenza virus strains, noting reduced viral load in infected cell cultures treated with the compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzimidazole derivatives to evaluate differences in biological activity:

CompoundStructureBiological Activity
1-tert-butyl-6-methoxybenzimidazoleMethoxy group instead of propoxyModerate antimicrobial activity
1-tert-butyl-6-ethoxybenzimidazoleEthoxy group instead of propoxyEnhanced anticancer properties
1-tert-butyl-6-butoxybenzimidazoleButoxy group instead of propoxySimilar antimicrobial profile but lower potency

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